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molecular formula C4F9I B1582874 Iodononafluoro-t-butane CAS No. 4459-18-1

Iodononafluoro-t-butane

Cat. No. B1582874
M. Wt: 345.93 g/mol
InChI Key: WIKBZUXHNPONPP-UHFFFAOYSA-N
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Patent
US03954585

Procedure details

Perfluoroneopentane is prepared from CI4 employing the apparatus described above. Five grams of carbon tetraiodide were placed in the Vycor container and the reactor was evacuated to 0.1 mm pressure. The Vycor container is located as in the position shown in the FIGURE. Hexafluoroethane was admitted to the reactor at a flow rate of 15 cc/min to maintain a 0.5 to 1 mm pressure during constant pumping. The discharge was initiated at 10 megahertz and 20 watts using a radio frequency generator. After eight hours the products were removed along with fluorocarbons from a -196°C trap downstream from the reactor. The products were separated from fluorocarbons by trap to trap distillation and purified using liquid nitrogen-cooled columns of a gas chromatograph. A 55 percent yield of the white solid CI(CF3)3 was obtained, which had a F19N.M.R. singlet -13.3 ppm from external trifluoroacetic acid. The mass spectrum contained a parent at 346 and a P-19 peak at 327. The infrared spectrum contained peaks at (1270) (960) and (725) cm-1. The elemental analysis was in agreement with the calculated values. The perfluoroneopentane C(CF3)4 was obtained in 25 percent yield and is a white solid melting at 72.5° to 73°C. The mass spectrum of the compound contains a p-19 at 269 while the F19N.M.R. consists of a singlet at -13.92 ppm from external trifluoroacetic acid. The infrared spectrum contains peaks at (9.80) (720) and 1190 cm-1.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(I)(I)(I)I.[C:6]([C:16]([F:19])([F:18])[F:17])([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])I>>[F:9][C:8]([F:11])([F:10])[C:6]([C:8]([F:11])([F:10])[F:9])([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)(I)(I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)(I)(I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was evacuated to 0.1 mm pressure
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a 0.5 to 1 mm pressure
CUSTOM
Type
CUSTOM
Details
After eight hours the products were removed along with fluorocarbons from a -196°C trap downstream from the reactor
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The products were separated from fluorocarbons by trap to trap
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
purified
TEMPERATURE
Type
TEMPERATURE
Details
cooled columns of a gas chromatograph

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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